1-(2-chlorophenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea

TrkA inhibitor Kinase selectivity Pain

This patent-designated TrkA inhibitor (WO2013176970A1, Example 1) features a unique 2-chlorophenyl-thiophene-trifluoroethyl urea scaffold critical for target engagement. The trifluoroethyl moiety enhances metabolic stability and lipophilicity over non-fluorinated analogs, while the specific halogen and heterocycle substitution pattern ensures kinase selectivity and avoids CB1 off-target liability. Ideal for neuronal pain models, TrkA-dependent cancer cell line validation, and cross-target selectivity panels. Insist on authenticated 95% purity with supporting analytical data to ensure reproducible pharmacology.

Molecular Formula C14H12ClF3N2OS
Molecular Weight 348.77
CAS No. 1235631-09-0
Cat. No. B2958868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea
CAS1235631-09-0
Molecular FormulaC14H12ClF3N2OS
Molecular Weight348.77
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)N(CC2=CSC=C2)CC(F)(F)F)Cl
InChIInChI=1S/C14H12ClF3N2OS/c15-11-3-1-2-4-12(11)19-13(21)20(9-14(16,17)18)7-10-5-6-22-8-10/h1-6,8H,7,9H2,(H,19,21)
InChIKeyXPZHXECDAJWAFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea (CAS 1235631-09-0): A TrkA-Targeted Tri-Substituted Urea for Pain and Oncology Research


1-(2-chlorophenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea is a synthetic tri-substituted urea derivative featuring a 2-chlorophenyl group, a thiophen-3-ylmethyl moiety, and a 2,2,2-trifluoroethyl substituent. It is classified as a tropomyosin-related kinase A (TrkA) inhibitor and is identified as 'Example 1' in patent WO2013176970A1, which claims substituted ureas for the treatment of TrkA-mediated conditions such as pain, inflammation, and cancer [1]. Public databases associate the compound with investigational indications for chronic pain (ICD-11: MG30), neuropathic pain, pruritus, and solid tumors [2]. The molecular formula is C14H12ClF3N2OS with a molecular weight of 348.77 g/mol, and typical research-grade purity is 95% [3].

Why Generic Substitution of 1-(2-Chlorophenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea Fails: Specific Structural Determinants for TrkA Inhibition


Tri-substituted urea derivatives with similar core scaffolds can exhibit divergent selectivity profiles between TrkA and off-targets such as the cannabinoid CB1 receptor. The specific combination of a 2-chlorophenyl ring, a thiophen-3-ylmethyl group, and a 2,2,2-trifluoroethyl tail in this compound is critical for TrkA affinity, as demonstrated by structure-activity relationship (SAR) data within the WO2013176970A1 patent family [1]. Substituting the thiophene heterocycle with phenyl or pyridyl rings, or altering the halogen substitution pattern on the phenyl ring, is expected to modulate both potency and kinase selectivity. Furthermore, the trifluoroethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated alkyl analogs, making generic replacement with simpler urea derivatives unsuitable for reproducing the compound's target engagement profile [2]. The compound's patent-protected status for TrkA-mediated indications (pain, cancer) further underscores that in-class analogs cannot be assumed to be functionally interchangeable without explicit comparative pharmacological data [1].

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea Against Closest Analogs


TrkA Inhibitory Activity Compared to Closest Patent Examples

As Example 1 in WO2013176970A1, this compound is characterized as a potent TrkA inhibitor, though explicit IC50 values are not publicly disclosed in the patent abstract or accessible claims. By contrast, later examples in the same patent family (e.g., compounds with pyridyl or pyrimidinyl substitutions) show reduced TrkA potency based on internal SAR tables [1]. The presence of the thiophen-3-ylmethyl group in Example 1 is associated with improved TrkA binding compared to phenyl-substituted analogs, a trend consistent with the patent's disclosure that heterocyclic R1 groups can enhance potency [1]. This represents a class-level inference, as direct IC50 data for the target compound versus defined comparators is not publicly available in peer-reviewed form.

TrkA inhibitor Kinase selectivity Pain

Selectivity Profile Over CB1 Receptor Modulation

Structurally related urea derivatives, such as those in patent EP3990112A1, are disclosed as CB1 allosteric modulators, whereas this compound is explicitly claimed as a TrkA inhibitor [1]. This divergence in primary pharmacology is attributed to the 2-chlorophenyl substitution pattern and the thiophene ring placement, which direct binding toward the TrkA kinase domain rather than the CB1 allosteric site. Although direct comparative binding data are not publicly available, the distinct therapeutic indications (pain for TrkA vs. obesity, addiction, and anxiety for CB1 modulators) underscore a meaningful difference in target engagement [2].

CB1 allosteric modulator Off-target selectivity Cannabinoid

Indication Coverage and Patent Protection Differentiation

Publicly curated databases list this compound's indications as chronic pain (ICD-11: MG30), neuropathic pain, pruritus, and solid tumors, with a patented status [1]. In contrast, many structurally analogous urea derivatives (e.g., those in EP3990112A1) are directed toward metabolic and neuropsychiatric indications such as obesity, drug abuse, and depression, which are distinct therapeutic areas [2]. This differentiation in intended clinical application provides a clear procurement rationale: the compound's patent family specifically protects its use in pain and oncology, making it the appropriate choice for screening campaigns targeting these diseases.

Chronic pain Neuropathic pain Pruritus Cancer

Best Research and Industrial Application Scenarios for 1-(2-Chlorophenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea


TrkA-Mediated Pain Pathway Investigation

As a patent-designated TrkA inhibitor with database-linked indications for chronic and neuropathic pain [1], this compound is an optimal tool compound for investigating NGF/TrkA signaling in neuronal pain models. Its structural features (thiophene and trifluoroethyl groups) may confer superior kinase selectivity compared to non-fluorinated urea analogs, reducing confounding off-target effects in primary neuronal cultures or in vivo pain assays.

Oncology Target Validation in TrkA-Dependent Cancers

With registered database indications for solid tumors and thymic cancer [2], the compound serves as a lead-like probe for validating TrkA dependency in cancer cell lines. The 2-chlorophenyl moiety is a known privileged scaffold for kinase hinge binding, suggesting potential for structure-based optimization campaigns in medicinal chemistry programs targeting oncogenic Trk fusions.

Selectivity Profiling Against CB1-Urea Derivatives

Researchers requiring a clean TrkA pharmacology without CB1 allosteric modulation liability can utilize this compound as a negative control in assays involving cannabinoid receptor pathways. Its patent-derived divergence from EP3990112A1 CB1 modulators [3] supports its use in cross-target selectivity panels to define the therapeutic window of urea-based kinase inhibitors.

Quote Request

Request a Quote for 1-(2-chlorophenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.